5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid
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Overview
Description
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anesthetics. This particular compound features a diethylamino group attached to a phenyl ring, which is further connected to an ethylbarbituric acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions.
Barbituric Acid Derivative Formation: The intermediate is then reacted with ethylbarbituric acid in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of barbiturates.
Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, including its sedative and anesthetic properties.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Thiopental: A barbiturate used as an anesthetic.
Secobarbital: Known for its hypnotic effects.
Uniqueness
5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially affecting its absorption and distribution in the body.
Properties
CAS No. |
3038-25-3 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
5-[4-(diethylamino)phenyl]-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H21N3O3/c1-4-16(13(20)17-15(22)18-14(16)21)11-7-9-12(10-8-11)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H2,17,18,20,21,22) |
InChI Key |
CKCSVBLIFTUCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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